molecular formula C10H11F4NO B2411996 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline CAS No. 117401-79-3

3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline

Cat. No.: B2411996
CAS No.: 117401-79-3
M. Wt: 237.198
InChI Key: PLMQEDVNCVIZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline is a chemical compound with the molecular formula C10H11F4NO and a molecular weight of 237.19 g/mol . It is characterized by the presence of a tetrafluoropropoxy group attached to a methyl aniline structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline has several scientific research applications, including:

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . It’s always important to handle such compounds with care and follow safety guidelines.

Preparation Methods

The synthesis of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline typically involves the reaction of 3-aminobenzyl alcohol with 2,2,3,3-tetrafluoropropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is then heated to facilitate the substitution reaction, resulting in the formation of this compound .

Chemical Reactions Analysis

3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluoropropoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and in the development of drugs targeting membrane-bound proteins .

Comparison with Similar Compounds

3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline can be compared with other similar compounds, such as:

    3-[(2,2,3,3-Tetrafluoropropoxy)phenyl]amine: This compound has a similar structure but lacks the methyl group, resulting in different chemical and physical properties.

    3-[(2,2,3,3-Tetrafluoropropoxy)methyl]phenol: This compound contains a hydroxyl group instead of an amino group, leading to different reactivity and applications.

    3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

3-(2,2,3,3-tetrafluoropropoxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F4NO/c11-9(12)10(13,14)6-16-5-7-2-1-3-8(15)4-7/h1-4,9H,5-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMQEDVNCVIZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)COCC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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